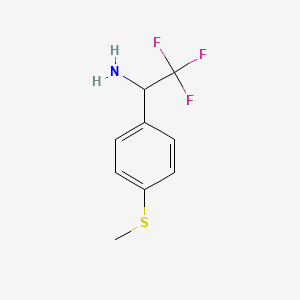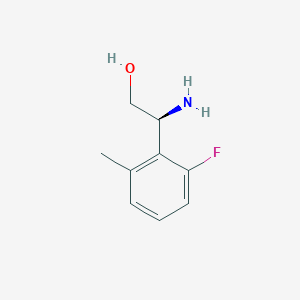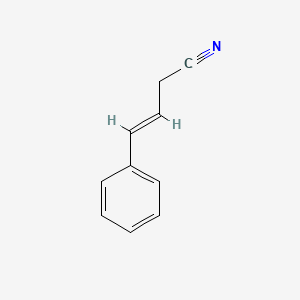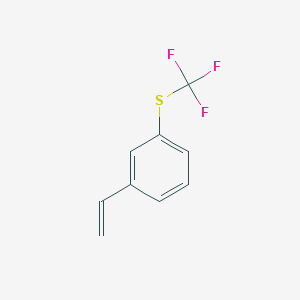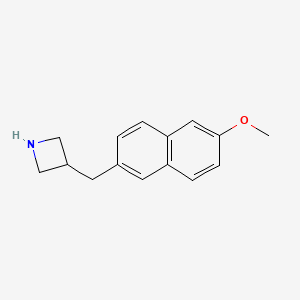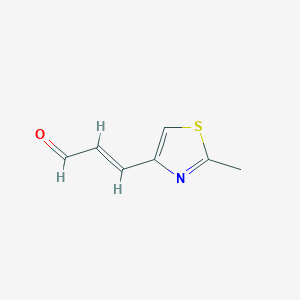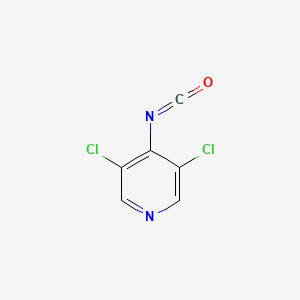
3,5-Dichloro-4-isocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-isocyanatopyridine is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of two chlorine atoms and an isocyanate group attached to a pyridine ring. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of 3,5-Dichloro-4-isocyanatopyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, to form urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as primary and secondary amines are used. The reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the formation of urea derivatives.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Addition Reactions: Major products are urea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-isocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential drug candidates. Its derivatives have shown promise in various biological assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-isocyanatopyridine involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of urea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the isocyanate group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-isocyanatopyridine: Similar in structure but with chlorine atoms at different positions on the pyridine ring.
3,5-Dichloro-4-iodopyridine: Contains an iodine atom instead of an isocyanate group.
3,5-Dichloro-4-formylpyridine: Contains a formyl group instead of an isocyanate group.
Uniqueness
3,5-Dichloro-4-isocyanatopyridine is unique due to the presence of both chlorine atoms and an isocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Its ability to undergo both substitution and addition reactions allows for the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Fórmula molecular |
C6H2Cl2N2O |
|---|---|
Peso molecular |
189.00 g/mol |
Nombre IUPAC |
3,5-dichloro-4-isocyanatopyridine |
InChI |
InChI=1S/C6H2Cl2N2O/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H |
Clave InChI |
DGYUGALAAMLEST-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)


